2-(3-Hydroxypropyl)-1,4-dimethylanthracene-9,10-dione
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Overview
Description
2-(3-Hydroxypropyl)-1,4-dimethylanthracene-9,10-dione is an organic compound belonging to the anthraquinone family Anthraquinones are known for their vibrant colors and are commonly used as dyes and pigments
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxypropyl)-1,4-dimethylanthracene-9,10-dione can be achieved through several methods. One common approach involves the alkylation of 1,4-dimethylanthracene-9,10-dione with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxypropyl)-1,4-dimethylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl groups in the anthraquinone core can be reduced to form hydroquinone derivatives.
Substitution: The hydroxypropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Formation of 2-(3-Carboxypropyl)-1,4-dimethylanthracene-9,10-dione.
Reduction: Formation of 2-(3-Hydroxypropyl)-1,4-dimethylhydroanthracene-9,10-dione.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Hydroxypropyl)-1,4-dimethylanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its anthraquinone core.
Medicine: Studied for its potential anticancer properties, as anthraquinones are known to exhibit cytotoxic effects.
Industry: Utilized in the production of dyes and pigments due to its vibrant color.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxypropyl)-1,4-dimethylanthracene-9,10-dione involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may generate reactive oxygen species (ROS) that cause oxidative damage to cellular structures.
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethylanthracene-9,10-dione: Lacks the hydroxypropyl group, which may affect its solubility and reactivity.
2-(3-Hydroxypropyl)anthracene-9,10-dione: Lacks the methyl groups, which may influence its electronic properties.
Uniqueness
2-(3-Hydroxypropyl)-1,4-dimethylanthracene-9,10-dione is unique due to the presence of both the hydroxypropyl and methyl groups
Properties
CAS No. |
184872-70-6 |
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Molecular Formula |
C19H18O3 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
2-(3-hydroxypropyl)-1,4-dimethylanthracene-9,10-dione |
InChI |
InChI=1S/C19H18O3/c1-11-10-13(6-5-9-20)12(2)17-16(11)18(21)14-7-3-4-8-15(14)19(17)22/h3-4,7-8,10,20H,5-6,9H2,1-2H3 |
InChI Key |
URSFENLPKCWVNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C3=CC=CC=C3C2=O)C)CCCO |
Origin of Product |
United States |
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